molecular formula C11H11N3O4 B2830745 Ethyl 2-(6-nitroimidazo[1,2-a]pyridin-2-yl)acetate CAS No. 59128-07-3

Ethyl 2-(6-nitroimidazo[1,2-a]pyridin-2-yl)acetate

Cat. No.: B2830745
CAS No.: 59128-07-3
M. Wt: 249.226
InChI Key: NORAQSGGRFQACW-UHFFFAOYSA-N
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Description

Ethyl 2-(6-nitroimidazo[1,2-a]pyridin-2-yl)acetate is a heterocyclic compound with the molecular formula C11H11N3O4. This compound is characterized by the presence of a nitro group attached to an imidazo[1,2-a]pyridine ring system, which is further connected to an ethyl acetate moiety. It is a significant compound in the field of medicinal chemistry due to its potential biological activities and applications in various scientific research areas .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common synthetic route for Ethyl 2-(6-nitroimidazo[1,2-a]pyridin-2-yl)acetate involves the reaction of isothiocyanate propyl ester with 2-aminopyridine to form an intermediate. This intermediate is then esterified with pyruvic anhydride to yield the target compound . The reaction typically requires controlled conditions, including specific temperatures and solvents, to ensure the desired product’s purity and yield.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of automated reactors and continuous flow systems to ensure consistent product quality and efficient production .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(6-nitroimidazo[1,2-a]pyridin-2-yl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-(6-nitroimidazo[1,2-a]pyridin-2-yl)acetate has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Studied for its potential antimicrobial and anticancer properties.

    Medicine: Investigated for its role in developing new therapeutic agents for various diseases.

    Industry: Utilized in the synthesis of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl 2-(6-nitroimidazo[1,2-a]pyridin-2-yl)acetate involves its interaction with specific molecular targets and pathways. The nitro group plays a crucial role in its biological activity, potentially undergoing bioreduction to form reactive intermediates that can interact with cellular components. These interactions may lead to the inhibition of key enzymes or disruption of cellular processes, contributing to its antimicrobial and anticancer effects .

Comparison with Similar Compounds

Ethyl 2-(6-nitroimidazo[1,2-a]pyridin-2-yl)acetate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for research and development in various fields .

Properties

IUPAC Name

ethyl 2-(6-nitroimidazo[1,2-a]pyridin-2-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O4/c1-2-18-11(15)5-8-6-13-7-9(14(16)17)3-4-10(13)12-8/h3-4,6-7H,2,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NORAQSGGRFQACW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CN2C=C(C=CC2=N1)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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